

How to format data for successful submission to mtDB

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Compound of Interest

Compound Name: MTDB

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mtDB Data Submission: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in formatting their data for successful submission.

Frequently Asked Questions (FAQs)

Q1: What is "mtDB"?

A1: The term "mtDB" can refer to several distinct databases. To ensure you are formatting your data correctly, it is crucial to identify the specific database you are targeting. The two most common "mtDB" databases in life sciences research are:

- Human Mitochondrial Genome Database (**mtDB**): A repository for complete human mitochondrial genome sequences, used for population genetics and medical sciences.
- Accurate Mass and Time (AMT) tag Database (**.mtdb**): A file format generated by the **MTDB** Creator software for use in proteomics analysis pipelines with software like MultiAlign.

This guide provides information for both.

Q2: How do I determine which **mtDB** I should be submitting to?

A2: Your research context will determine the appropriate database.

- If you are working with human mitochondrial DNA sequences, you are likely interested in contributing to the Human Mitochondrial Genome Database.
- If you are performing quantitative proteomics using mass spectrometry and need to create a peptide database for tools like MultiAlign or VIPER, you will be working with the **.mtdb** file format generated by **MTDB** Creator.

I. Accurate Mass and Time (AMT) Tag Database (.mtdb) for Proteomics

This section provides guidance on creating a **.mtdb** file for use with software such as MultiAlign.

Troubleshooting Data Formatting for MTDB Creator

Q1: My data from X!Tandem is not being accepted by **MTDB** Creator. What is the correct format?

A1: **MTDB** Creator requires X!Tandem results to be in a tab-delimited format.^[1] You must first process your X!Tandem output files using the Peptide Hit Results Processor application to convert them into the necessary format.

Q2: What are the compatible input formats for **MTDB** Creator?

A2: **MTDB** Creator accepts search engine results from MSGF+, X!Tandem, and SEQUEST.^[1] MSGF+ results, which are in **.mzid** or **.mzid.gz** format, can be read directly.^[1]

Q3: I am having trouble creating the **.mtdb** file. What are the output options?

A3: **MTDB** Creator can generate the database in two formats: a SQLite file (**.mtdb**) which is compatible with MultiAlign, and a Microsoft Access file (**.mdb**) for use with VIPER.^[1] Ensure you have selected the correct output format for your analysis pipeline.

Experimental Protocols: Data Generation for .mtdb Creation

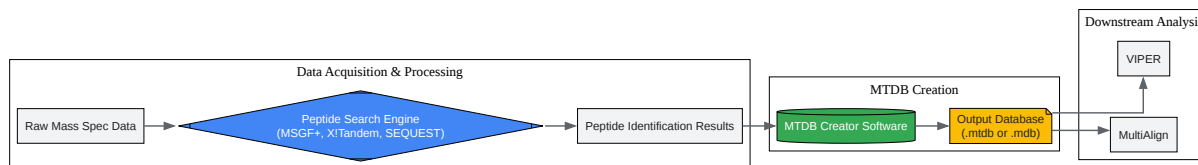
The creation of a **.mtdb** file is downstream of the initial mass spectrometry experiment and peptide identification.

- **Sample Preparation and LC-MS/MS Analysis:** Prepare and analyze your protein samples according to your standard laboratory protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Peptide Identification:** Process the raw mass spectrometry data using a compatible search engine (MSGF+, X!Tandem, or SEQUEST) to identify peptides.
- **Data Conversion (if necessary):** If using X!Tandem, convert the search results to a tab-delimited format.
- **MTDB Creation:** Use the **MTDB Creator** software to process the peptide identification results and generate the **.mtdb** or **.mdb** file.

Data Presentation: Input File Summary for MTDB Creator

Search Engine	Required Input File Format	Pre-processing Steps
MSGF+	.mzid or .mzid.gz	None. Direct input. [1]
X!Tandem	Tab-delimited text file	Convert output using the Peptide Hit Results Processor. [1]
SEQUEST	Standard SEQUEST output files	Refer to MTDB Creator documentation for specific file types.

Workflow for .mtdb File Generation



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Caption: Workflow for creating an AMT tag database (.mtdb).

II. Human Mitochondrial Genome Database (mtDB)

The Human Mitochondrial Genome Database (**mtDB**) is a curated collection of complete human mitochondrial genome sequences. Unlike databases with a dedicated submission portal, data is primarily collected from public repositories like GenBank and through direct collaboration.^{[2][3]}

Troubleshooting and FAQs for Data Submission

Q1: Is there an online portal to submit my mitochondrial sequences to **mtDB**?

A1: Based on available publications, there is no public-facing submission portal for **mtDB**. The database curators collect sequences from GenBank and other published sources.^[2]

Q2: How can I contribute my novel mitochondrial genome sequences to the **mtDB**?

A2: The recommended steps to have your data included are:

- Submit to GenBank: This is the primary mechanism for making your sequence data publicly available and discoverable by the **mtDB** curators.

- **Contact the Curators:** For significant datasets or collaborations, you can contact the database maintainers directly. The contact email for the principal investigator can be found in the database's publications and related resources.^[4]

Q3: What is the required format for the sequence data?

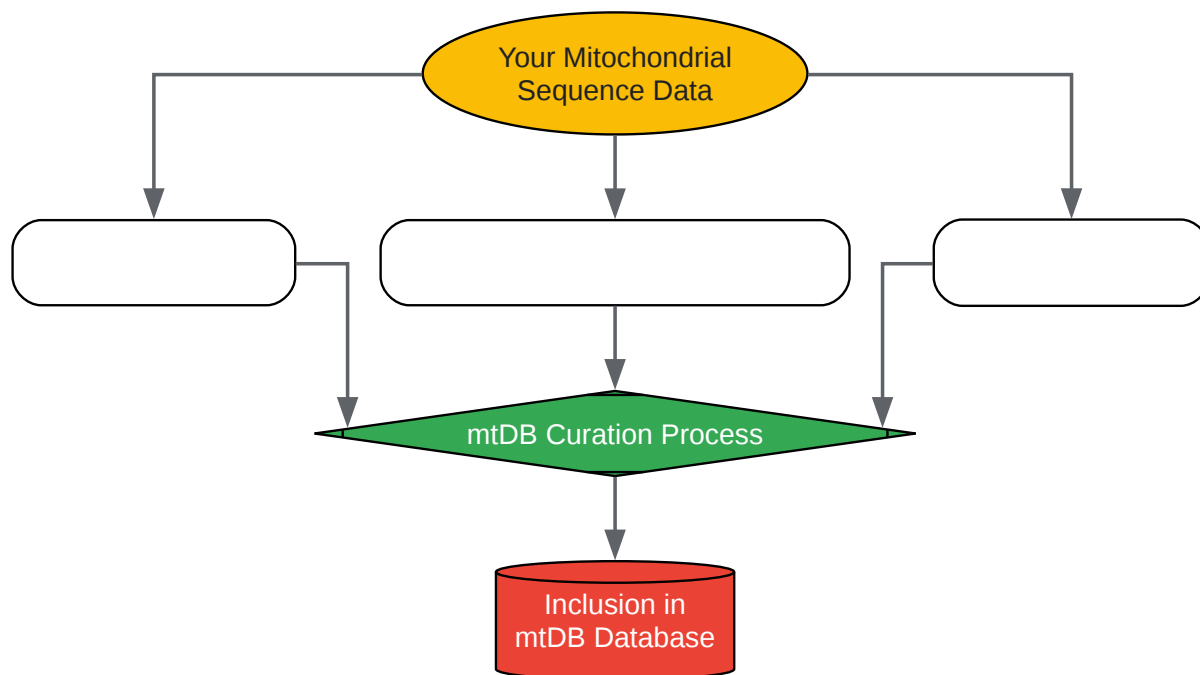
A3: The core of the **mtDB** is a text file of aligned sequences.^{[2][3]} When submitting to GenBank, you should follow their submission guidelines, which typically involve the FASTA format for sequences and specific annotation requirements.

Data Presentation: Recommended Data for Submission

When preparing your data for submission to a public repository like GenBank, with the aim of inclusion in **mtDB**, the following information is crucial:

Data Field	Description	Example
Sequence Data	The complete mitochondrial genome sequence in FASTA format.	>SampleID1_Haplogroup_H1a 1
Geographic Origin	The population origin of the donor. mtDB groups sequences into 10 major geographic regions. ^[2]	Europe, East Asia, Sub-Saharan Africa
Haplogroup Information	The assigned mitochondrial haplogroup.	H1a1, U5b2, M7c
Polymorphisms	A list of identified polymorphic sites relative to the Cambridge Reference Sequence (CRS).	16519C, 3010A, 10398G
Publication Info	If applicable, the PubMed ID or citation for the study that generated the data.	PMID: 16381973

Logical Flow for Data Inclusion in mtDB



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Caption: Pathways for data inclusion into the **mtDB**.

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